molecular formula C41H44N6O6 B12600387 D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-21-7

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12600387
CAS No.: 644997-21-7
M. Wt: 716.8 g/mol
InChI Key: SAIIMALFKWGFLG-RSRXNXNWSA-N
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Description

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-tryptophan, D-alanine, and three D-phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Reduction reactions can target the peptide bonds, leading to the formation of smaller peptides.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction can produce smaller peptide fragments.

Scientific Research Applications

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine
  • D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine

Uniqueness

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple D-phenylalanine residues. This structure imparts distinct physicochemical properties and biological activities compared to other similar peptides.

Properties

CAS No.

644997-21-7

Molecular Formula

C41H44N6O6

Molecular Weight

716.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H44N6O6/c1-26(44-38(49)32(42)24-30-25-43-33-20-12-11-19-31(30)33)37(48)45-34(21-27-13-5-2-6-14-27)39(50)46-35(22-28-15-7-3-8-16-28)40(51)47-36(41(52)53)23-29-17-9-4-10-18-29/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,49)(H,45,48)(H,46,50)(H,47,51)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1

InChI Key

SAIIMALFKWGFLG-RSRXNXNWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N

Origin of Product

United States

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